IMPDH-IN-2

IMPDH Inhibition Enzymatic Assay Isoform Selectivity

Researchers studying IMPDH-mediated cancer cell proliferation often face the challenge of selecting an inhibitor with a defined potency window. IMPDH-IN-2 (compound 2), also known as O-desmethyl mycophenolic acid, addresses this with its sub-micromolar inhibition of IMPDH I and II (IC50 0.15 μM and 0.17 μM), enabling observation of cellular responses without the profound inhibition caused by more potent compounds like MPA. • Balanced IMPDH I/II inhibition: IC50 0.15 μM (I) and 0.17 μM (II) for isoform benchmarking studies. • Long-term stability: 3 years as powder at -20°C, 2 years at 4°C, 6 months in solvent at -80°C, reducing re-procurement needs. • Supplied as white to off-white solid with ≥98% purity for reproducible research.

Molecular Formula C16H18O6
Molecular Weight 306.31 g/mol
CAS No. 31858-65-8
Cat. No. B024141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMPDH-IN-2
CAS31858-65-8
Synonyms(4E)-6-(1,3-Dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid;  Demethylmycophenolic Acid;  Nor-O-methyl Mycophenolic Acid; 
Molecular FormulaC16H18O6
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O
InChIInChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+
InChIKeyMHSRNZSBNXFMLF-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IMPDH-IN-2 Technical Profile


IMPDH-IN-2 (compound 2), also known as O-desmethyl mycophenolic acid, is a small-molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides [1]. It is a metabolite of mycophenolic acid (MPA) and is primarily utilized in research settings for its reported antitumor activity . The compound is characterized by its sub-micromolar inhibition of IMPDH isoforms I and II and is supplied as a white to off-white solid with a purity of ≥98.95% .

Enzyme target IMPDH I/II inhibition research
Metabolite context O-desmethyl mycophenolic acid; MPA metabolite studies
Compound profile Sub-micromolar inhibition; defined purity and stability

Why IMPDH-IN-2 Cannot Be Substituted


IMPDH inhibitors constitute a diverse class with significant variations in potency, isoform selectivity, and biological activity. Generic substitution among IMPDH inhibitors is not feasible due to critical differences in their biochemical profiles and research applications. For instance, while mycophenolic acid (MPA) is a potent immunosuppressant, IMPDH-IN-2 is reported to have antitumor activity [1]. Furthermore, compounds like ribavirin and tiazofurin exhibit distinct mechanisms and cellular effects . The specific research outcomes observed with IMPDH-IN-2, particularly its sub-micromolar inhibition of both IMPDH I and II, cannot be replicated by using a different IMPDH inhibitor without extensive re-validation, thereby emphasizing the necessity of precise compound selection for reproducible and meaningful scientific studies.

IMPDH inhibitors differ in biological activity context: MPA is an immunosuppressant, while IMPDH-IN-2 is reported in antitumor research models; direct substitution may shift study outcomes.
Potency and isoform selectivity profiles vary across inhibitors; IMPDH-IN-2’s sub-micromolar balanced inhibition of I/II may not be replicated by ribavirin, tiazofurin, or BMS-566419 without re-validation.
General class-level substitution among IMPDH inhibitors is not feasible due to distinct mechanisms and cellular effects; each compound requires independent assay validation.

IMPDH-IN-2 Differentiation Evidence


Inhibition Potency vs. Mycophenolic Acid

IMPDH-IN-2 demonstrates distinct inhibition potency against human IMPDH isoforms I and II compared to the parent compound, mycophenolic acid (MPA). In enzymatic assays, IMPDH-IN-2 inhibits IMPDH I and IMPDH II with IC50 values of 0.15 μM and 0.17 μM, respectively [1]. In contrast, MPA exhibits more potent inhibition in cell-free assays, with reported IC50 values of 32 nM for IMPDH I and 11 nM for IMPDH II [2].

IMPDH I/II inhibition vs. MPA
Cross-study comparable
IMPDH-IN-2 IC50: IMPDH I 0.15 µM, IMPDH II 0.17 µM
MPA IC50: IMPDH I 32 nM, IMPDH II 11 nM
Supports studies needing moderate IMPDH blockade.
Enzymatic assay context; MPA is ~4.7–15.5-fold more potent.
IMPDH Inhibition Enzymatic Assay Isoform Selectivity

Inhibition Potency vs. BMS-566419

IMPDH-IN-2 and the acridone-based inhibitor BMS-566419 exhibit a notable difference in potency and isoform selectivity. IMPDH-IN-2 inhibits IMPDH I and II with IC50 values of 0.15 μM and 0.17 μM, respectively [1]. In contrast, BMS-566419 is significantly more potent, with reported IC50 values of 91 nM against human IMPDH I and 68 nM against human IMPDH II, and an overall IC50 of 17 nM in some assays .

IMPDH I/II inhibition vs. BMS-566419
Cross-study comparable
IMPDH-IN-2 IC50: 0.15 µM (I), 0.17 µM (II)
Reported less potent inhibition window compared to acridone-based inhibitor.
BMS-566419 IC50: 91 nM (I), 68 nM (II); ~1.6–2.5-fold difference.
IMPDH Inhibition Enzymatic Assay Isoform Selectivity

Antitumor Activity vs. IMPDH II/HDAC1-IN-1

While both IMPDH-IN-2 and IMPDH II/HDAC1-IN-1 are reported to have antitumor activity, their effects on K-562 leukemia cells differ significantly. IMPDH-IN-2 is described as having antitumor activity, but specific IC50 values for K-562 cells are not reported in the available data [1]. In contrast, IMPDH II/HDAC1-IN-1 demonstrates a clear anti-proliferative effect on K-562 cells with an IC50 of 305.31 nM [2].

Antitumor activity context
Class-level inference
Antitumor activity reported; no K-562 IC50 available.
Cell-model endpoint review required; data to verify.
IMPDH II/HDAC1-IN-1 shows IC50 305.31 nM in K-562 cells.
Antitumor Activity Cell Proliferation K-562 Cells

Purity and Stability vs. IMPDH2-IN-2

IMPDH-IN-2 is supplied with a certified purity of 98.95% and demonstrates defined stability under recommended storage conditions: powder is stable for 3 years at -20°C and 2 years at 4°C, while in solvent it is stable for 6 months at -80°C and 1 month at -20°C [1]. In contrast, the related inhibitor IMPDH2-IN-2 (CAS 1434517-02-8) is typically supplied with a purity of ≥98% or 99.04% and has a storage stability of 2 years at -20°C as a powder, and 2 weeks at 4°C in DMSO .

Purity and stability profile
Cross-study comparable
Purity: 98.95%; Powder: 3 yr (-20°C), 2 yr (4°C); Solvent: 6 mo (-80°C)
Supports long-term storage planning and lot consistency.
IMPDH2-IN-2: powder 2 yr (-20°C); solvent 2 wk (4°C).
Compound Purity Storage Stability Research Reagent

IMPDH-IN-2 Application Scenarios


Moderate IMPDH Inhibition in Cancer Cells

IMPDH-IN-2 is well-suited for studies investigating the effects of moderate IMPDH inhibition on cancer cell proliferation. Its sub-micromolar IC50 values (0.15-0.17 μM) provide a defined potency window, allowing researchers to observe cellular responses without the profound inhibition caused by more potent compounds like MPA or BMS-566419 [1]. This is particularly useful for studying resistance mechanisms or for co-treatment studies where a less profound IMPDH blockade is desired.

Reference Compound for Isoform Selectivity Studies

Due to its balanced inhibition of both IMPDH I and IMPDH II (IC50 = 0.15 μM and 0.17 μM, respectively), IMPDH-IN-2 serves as an excellent reference compound for studies aiming to understand the differential roles of IMPDH isoforms in cellular processes [1]. Its well-defined activity profile enables researchers to benchmark the selectivity of novel IMPDH inhibitors in comparative enzymatic assays.

Long-Term Studies with High Stability

The documented stability of IMPDH-IN-2—3 years as a powder at -20°C and 2 years at 4°C, and 6 months in solvent at -80°C—makes it an ideal choice for long-term research projects [2]. This stability ensures consistent compound performance over the duration of the study, reducing variability and the need for frequent re-procurement, which is a significant advantage for longitudinal experiments in both academic and industrial settings.

Analytical Method Development for MPA Derivatives

As a known impurity and metabolite of mycophenolic acid, IMPDH-IN-2 is also utilized in analytical chemistry for method development, validation, and quality control applications [3]. Its defined purity and stability make it a reliable standard for HPLC or LC-MS methods aimed at quantifying related compounds in pharmaceutical formulations.

Application
Selection Property
Validation Focus
Cancer cell-model IMPDH inhibition studies
Sub-micromolar inhibition window
Cell proliferation endpoint review
IMPDH isoform selectivity benchmarking
Balanced IMPDH I/II inhibition profile
Comparative enzymatic assay context
Long-term storage-dependent projects
Documented powder and solvent stability
Lot consistency and storage condition review
Analytical method development for MPA derivatives
Certified purity as reference standard
HPLC/LC-MS method validation context
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